N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
Description
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a chlorine atom at position 6, a phenyl group at position 2, and a sulfanyl-linked butyl-acetamide moiety at position 2. The compound’s structure combines a lipophilic n-butyl chain with a heteroaromatic quinazoline system, which may influence its solubility, bioavailability, and target binding affinity.
Properties
Molecular Formula |
C20H20ClN3OS |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-butyl-2-(6-chloro-2-phenylquinazolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H20ClN3OS/c1-2-3-11-22-18(25)13-26-20-16-12-15(21)9-10-17(16)23-19(24-20)14-7-5-4-6-8-14/h4-10,12H,2-3,11,13H2,1H3,(H,22,25) |
InChI Key |
OSKSOQKPKVLUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The phenyl and chloro substituents are introduced through electrophilic aromatic substitution reactions.
Thioether Formation: The sulfanyl group is introduced by reacting the quinazoline derivative with a suitable thiol compound.
Acetamide Formation: The final step involves the reaction of the intermediate compound with butylamine to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, high-throughput reactors, and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its quinazoline core and substitution pattern. Key analogs and their distinguishing features include:
Key Observations :
- Quinazoline vs.
- Substituent Effects : The 6-chloro and 2-phenyl groups on the quinazoline ring likely increase electron-withdrawing effects and steric bulk, which could modulate reactivity and target selectivity. In contrast, the 6-ethyl and 4-fluorophenyl substituents in may enhance lipophilicity and metabolic stability .
- Bioactivity Trends : Sulfanyl-acetamide derivatives with heterocyclic cores (e.g., oxadiazole in ) demonstrate significant enzyme inhibition, suggesting the target compound’s quinazoline core could similarly interact with LOX or cholinesterases.
Key Observations :
- Yield Optimization : The high yield (82%) of compound 30 contrasts with lower yields (51–54%) for bulkier analogs, suggesting steric hindrance from the quinazoline core in the target compound may require tailored reaction conditions.
- Melting Points : Most acetamide derivatives in exhibit melting points between 74–84°C, indicating moderate crystallinity. The target compound’s melting point is expected to fall within this range.
Commercial and Industrial Relevance
The commercial availability of N-butyl-2-[[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]thio]acetamide (99% purity, $0.1/kg) underscores the industrial scalability of such compounds. The target compound’s 6-chloro and 2-phenyl substituents may offer patentability advantages over existing derivatives, particularly in pharmaceutical or agrochemical applications.
Biological Activity
N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula: C25H22ClN3OS
Molar Mass: 447.98 g/mol
CAS Number: 443739-03-5
The compound features a quinazoline core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to quinazolines. A study screening various N-(substituted phenyl)-2-chloroacetamides found that compounds with halogenated substituents exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Less effective | Moderate |
| N-(4-fluorophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |
| This compound | TBD | TBD | TBD |
The exact activity of this compound against these pathogens is yet to be fully characterized, but its structural similarities suggest potential effectiveness.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives often correlates with their structural features. The presence of substituents on the phenyl ring significantly influences lipophilicity and membrane permeability, which are critical for antimicrobial efficacy .
Key Findings from SAR Studies:
- Halogen Substituents: Compounds with halogenated phenyl rings demonstrated enhanced lipophilicity, facilitating better cell membrane penetration.
- Chain Length: The length of the alkyl chain (in this case, butyl) may also influence solubility and biological activity.
Case Studies
One notable study involved the synthesis and evaluation of several quinazoline derivatives, where researchers reported that certain modifications led to increased potency against resistant bacterial strains like MRSA . This suggests that further exploration of N-butyl derivatives could yield valuable insights into overcoming antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
